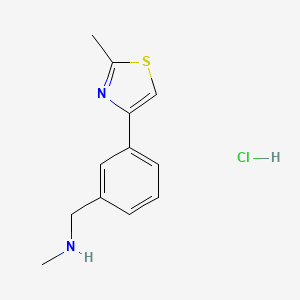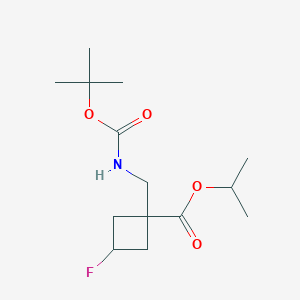
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Übersicht
Beschreibung
“N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride” is a chemical compound with the linear formula C12H15CLN2S . It is a compound of interest in various fields of chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. For “N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride”, its linear formula is C12H15CLN2S . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
Thiazole derivatives, including our compound of interest, have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The thiazole ring, present in this compound, contributes to its antioxidant properties by scavenging free radicals and chelating metal ions that can initiate harmful oxidative processes .
Analgesic and Anti-inflammatory Applications
The compound has shown promise in analgesic and anti-inflammatory applications. This is particularly relevant in the development of new pain relief medications that could potentially offer fewer side effects than current options. The thiazole core is known to interact with biological targets that modulate pain and inflammation, making it a valuable scaffold for drug development .
Antimicrobial and Antifungal Applications
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride has been explored for its antimicrobial and antifungal activities. Thiazoles are part of many potent biologically active compounds that can inhibit the growth of bacteria and fungi, which is essential for treating infections and developing new antibiotics .
Antiviral Applications
Research has indicated that thiazole derivatives can exhibit antiviral activities. This includes potential efficacy against HIV, where the compound could interfere with the life cycle of the virus. The ability to disrupt viral replication makes it a candidate for inclusion in antiretroviral therapies .
Neuroprotective Applications
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds can play a role in the synthesis of neurotransmitters like acetylcholine, which is vital for the normal functioning of the nervous system. This application is significant for the treatment of neurodegenerative diseases .
Antitumor and Cytotoxic Applications
Lastly, the compound’s antitumor and cytotoxic properties are being investigated. Thiazole derivatives have been found to have activity against various cancer cell lines, making them promising candidates for the development of new anticancer drugs. Their ability to induce apoptosis in cancer cells is a key mechanism of action .
Eigenschaften
IUPAC Name |
N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2;/h3-6,8,13H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHTXGMKPPQVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















